molecular formula C18H22N2O B5557596 N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea

N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea

Cat. No. B5557596
M. Wt: 282.4 g/mol
InChI Key: FNQWWFJMEPWRBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea, often involves the reaction of anilines with isocyanates or carbamates under specific conditions. A relevant study demonstrates the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showcasing a methodology that might be analogous to synthesizing the compound of interest (Smith, El‐Hiti, & Alshammari, 2013). Another example includes the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) urea, highlighting a one-pot synthesis approach from aniline derivatives, which could be adapted for the target compound (He-qin, 2010).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for understanding their reactivity and properties. Studies on similar compounds, such as the investigation of the structure and intermolecular interactions of N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea, provide insights into the hydrogen bonding and molecular conformations that might be present in N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Nugumanova et al., 2006).

Chemical Reactions and Properties

Urea compounds participate in a variety of chemical reactions, including lithiation, which allows for further functionalization. The use of urea as a leaving group in the synthesis of specific heterocycles or the modification of its structure through reactions with different electrophiles demonstrates the chemical versatility of urea derivatives (Wellmar, 1998). These reactions are essential for modifying the chemical properties of the compound for specific applications.

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the study on 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, although not a direct analogue, illustrates how substituents affect the physical properties and stability of the compound, offering insights into the behavior of N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Kagawa, Sagawa, & Kakuta, 1993).

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research into directed lithiation of N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate explores the reactivity of similar urea compounds in organic synthesis, achieving high yields of substituted products, indicating the potential for complex molecule construction involving urea derivatives (Smith et al., 2013).

Agricultural and Environmental Applications

  • A study on nitrogen fertilizer sources for delayed-flood rice production evaluates the use of urea and its modifications, such as urease inhibitors, to reduce volatilization losses and improve nitrogen uptake and yield in agricultural settings (Norman et al., 2009).

Catalysis and Green Chemistry

  • Investigations into safer substitutes for phosgene in urea synthesis highlight a move towards more environmentally friendly synthetic chemistry, utilizing safer reagents and conditions for producing urea derivatives, which may inform future applications of N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Bigi et al., 2000).

Antineoplastic Activity

  • Research on 1-aryl-3-(2-chloroethyl) urea derivatives examines their cytotoxicity and potential antineoplastic activity, demonstrating that similar urea compounds can have significant biological activities, suggesting areas of medicinal chemistry research that might be relevant to N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Lacroix et al., 1988).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13-6-5-7-16(12-13)20-17(21)19-15-10-8-14(9-11-15)18(2,3)4/h5-12H,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWWFJMEPWRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea

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